molecular formula C10H4BrFN2 B15066552 4-Bromo-6-fluoroquinoline-3-carbonitrile

4-Bromo-6-fluoroquinoline-3-carbonitrile

Cat. No.: B15066552
M. Wt: 251.05 g/mol
InChI Key: MCHJYKKJMZBTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H4BrFN2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroquinoline-3-carbonitrile typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoroquinoline-3-carbonitrile with bromine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Bromo-6-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester
  • 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Comparison: Compared to these similar compounds, 4-Bromo-6-fluoroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

4-bromo-6-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H

InChI Key

MCHJYKKJMZBTHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.